Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
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Overview
Description
Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
- Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester
Uniqueness
This compound is unique due to its specific structural features and the resulting chemical properties
Properties
IUPAC Name |
(3aR,9bR)-2-benzyl-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-14(7-3-1)11-20-12-15-10-19-18-9-5-4-8-16(18)17(15)13-20/h1-9,15,17,19H,10-13H2/t15-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFVWLHYYFSDW-NVXWUHKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2C3=CC=CC=C3N1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]2C3=CC=CC=C3N1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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